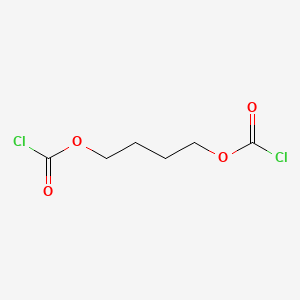

1,4-Butanediol bis(chloroformate)

Description

Significance of Bis(chloroformates) in Organic Synthesis

Bis(chloroformates) are molecules that contain two chloroformate groups. Their bifunctional nature makes them highly significant as monomers and crosslinking agents in the synthesis of polymers. They are essential intermediates in the production of materials such as plastics, elastomers, adhesives, and fibers. google.com

A primary application of bis(chloroformates) is in the synthesis of polycarbonates through reaction with bisphenols. sigmaaldrich.com They are also instrumental in creating polyurethanes and other copolymers. The ability to connect two different molecules makes them versatile building blocks for constructing complex polymeric architectures. sigmaaldrich.comdtic.mil Research has explored the synthesis of various bis(chloroformates) from different diols to tailor the properties of the resulting polymers. tandfonline.com

Overview of 1,4-Butanediol (B3395766) bis(chloroformate) within the Bis(chloroformate) Class

1,4-Butanediol bis(chloroformate) is an aliphatic bis(chloroformate). It is synthesized from the reaction of 1,4-butanediol with phosgene (B1210022), typically at low temperatures. chemcess.combasf.com This compound serves as a key chemical intermediate, particularly as a polymerization initiator and building block for polyols. basf.combiosynth.com Its linear C4 alkyl chain provides flexibility to the polymer backbone it is incorporated into.

The primary role of 1,4-Butanediol bis(chloroformate) is in the production of polyurethanes and polyesters, where it reacts with diisocyanates or dicarboxylic acids, respectively. basf.comosakimya.com.tr It functions similarly to other bis(chloroformates) by linking polymer chains, but its aliphatic nature distinguishes it from aromatic counterparts like Bisphenol A bis(chloroformate), often resulting in polymers with different physical properties, such as increased flexibility. sigmaaldrich.comgantrade.com

Table 1: Properties of 1,4-Butanediol bis(chloroformate)

| Property | Value |

|---|---|

| CAS Number | 2157-16-6 biosynth.com |

| Molecular Formula | C₆H₈Cl₂O₄ biosynth.com |

| Molecular Weight | 215.03 g/mol biosynth.com |

Historical Context and Evolution of Research on Aliphatic Bis(chloroformates)

The study of bis(chloroformates) dates back to the early 20th century. The synthesis of ethylene (B1197577) bis(chloroformate), derived from the simplest 1,2-diol, was first documented in 1925. google.com Early research faced challenges in achieving high purity and yield, as side reactions, such as the formation of cyclic carbonates, were common. google.com

A significant evolution in the synthesis of bis(chloroformates) was the introduction of catalysts, such as tertiary amines like pyridine (B92270), to improve reaction efficiency and minimize the formation of unwanted byproducts. google.com This allowed for the production of purer bis(chloroformates) in nearly quantitative yields. google.com Later advancements focused on safety and process improvement, leading to the exploration of phosgene substitutes like bis(trichloromethyl)carbonate (BTC), also known as triphosgene (B27547), which is a solid and considered easier to handle than gaseous phosgene. researchgate.net Research has since expanded to include a wide array of aliphatic diols beyond simple glycols, enabling the creation of polymers with tailored properties for specific applications, from flexible elastomers to durable plastics. dtic.milgantrade.com

Table 2: Properties of the Precursor, 1,4-Butanediol

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀O₂ nih.gov |

| Molar Mass | 90.12 g/mol chemcess.comnih.gov |

| Appearance | Colorless viscous liquid chemcess.comnih.gov |

| Melting Point | 20.1 °C gantrade.com |

| Boiling Point | 230.5 °C chemcess.com |

Structure

3D Structure

Properties

IUPAC Name |

4-carbonochloridoyloxybutyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O4/c7-5(9)11-3-1-2-4-12-6(8)10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKORMQZRYQYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOC(=O)Cl)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062216 | |

| Record name | Tetramethylene bis(chloroformate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2157-16-6 | |

| Record name | Carbonochloridic acid, C,C′-1,4-butanediyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, C,C'-1,4-butanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, C,C'-1,4-butanediyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylene bis(chloroformate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylene bis(chloroformate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Butanediol Bis Chloroformate Production

Phosgenation of 1,4-Butanediol (B3395766)

HO(CH₂)₄OH + 2 COCl₂ → ClCOO(CH₂)₄OCOCl + 2 HCl

This reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and selectivity.

Reaction Parameters and Optimization

The efficiency and selectivity of the phosgenation of 1,4-Butanediol are highly dependent on several key reaction parameters. Optimization of these parameters is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts, such as cyclic carbonates and oligomeric species.

Temperature: The reaction is typically conducted at low temperatures to control its exothermic nature and to suppress the formation of undesirable side products. A common temperature for this reaction is around -5°C. Maintaining a low temperature is critical as higher temperatures can lead to the decomposition of the product and the formation of colored impurities.

Stoichiometry: A molar excess of phosgene (B1210022) is generally employed to ensure the complete conversion of the diol and to minimize the formation of the mono-chloroformate intermediate. The precise molar ratio of phosgene to 1,4-Butanediol is a critical parameter that needs to be carefully controlled and optimized for specific reactor setups and conditions.

Pressure: The reaction is often carried out at or near atmospheric pressure. However, the use of a closed system is necessary to handle the toxic phosgene gas safely.

Reaction Time: The reaction time is influenced by other parameters such as temperature, catalyst loading, and mixing efficiency. Adequate time must be allowed for the reaction to proceed to completion, which is typically monitored by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

| Parameter | Typical Range | Effect on Reaction |

| Temperature | -10°C to 10°C | Lower temperatures favor selectivity and reduce byproduct formation. |

| Phosgene:Diol Molar Ratio | 2:1 to 5:1 | Excess phosgene drives the reaction to completion and minimizes mono-substituted product. |

| Pressure | Atmospheric | Sufficient to maintain phosgene in the reaction medium. |

| Catalyst Loading | 0.1 to 5 mol% | Increases reaction rate and selectivity. |

Role of Catalysts in Synthesis

Catalysts play a pivotal role in the synthesis of 1,4-Butanediol bis(chloroformate), primarily by accelerating the reaction rate and improving the selectivity towards the desired product.

Tertiary amines, such as pyridine (B92270) and its derivatives, are widely used as catalysts in the phosgenation of alcohols and diols. google.com The catalytic activity of tertiary amines stems from their ability to act as nucleophilic catalysts.

The proposed mechanism involves the initial formation of a highly reactive acylammonium complex between the tertiary amine and phosgene. This complex is more susceptible to nucleophilic attack by the hydroxyl groups of 1,4-Butanediol than phosgene itself. The reaction proceeds through the following steps:

Formation of the Acylammonium Complex: The tertiary amine (R₃N) attacks the carbonyl carbon of phosgene (COCl₂) to form a reactive acylammonium salt. COCl₂ + R₃N → [R₃NCOCl]⁺Cl⁻

Nucleophilic Attack by the Alcohol: The hydroxyl group of 1,4-Butanediol attacks the activated carbonyl carbon of the acylammonium complex.

Formation of the Chloroformate and Regeneration of the Catalyst: The intermediate collapses to form the chloroformate, releasing a molecule of hydrogen chloride and regenerating the tertiary amine catalyst.

This catalytic cycle significantly enhances the rate of the reaction and allows it to proceed under milder conditions. The presence of the tertiary amine also helps to scavenge the hydrogen chloride produced during the reaction, which can otherwise lead to side reactions.

While tertiary amines are the most common catalysts for this transformation, research into other catalytic systems is ongoing. The goal is to develop more efficient, selective, and environmentally benign catalysts. Some alternative catalytic systems that have been explored for similar phosgenation reactions include:

Phase-Transfer Catalysts: Quaternary ammonium and phosphonium salts can be effective in biphasic reaction systems, facilitating the transfer of reactants between the organic and aqueous phases.

Lewis Acids: Certain Lewis acids have been investigated for their ability to activate the phosgene molecule towards nucleophilic attack.

Heterogeneous Catalysts: The development of solid-supported catalysts is an area of active research, as they offer advantages in terms of catalyst separation and recycling.

Purification Strategies for Enhanced Product Yield and Purity

After the reaction is complete, the crude product contains the desired 1,4-Butanediol bis(chloroformate), unreacted phosgene, the catalyst, and any byproducts. A multi-step purification process is necessary to obtain a product of high purity.

Removal of Excess Phosgene: The unreacted phosgene is typically removed by sparging the reaction mixture with an inert gas, such as nitrogen, or by applying a vacuum. This step must be carried out with appropriate safety precautions due to the high toxicity of phosgene.

Catalyst Removal: If a tertiary amine catalyst is used, it is often removed by washing the organic phase with an acidic aqueous solution, such as dilute hydrochloric acid. This converts the amine into its water-soluble ammonium salt, which can then be separated in the aqueous layer. For analogous bis(chloroformates), precipitation of the catalyst by adding certain insoluble heavy metal salts has also been reported as a purification method. google.com

Washing: The organic layer is then typically washed with water to remove any remaining water-soluble impurities and salts. A final wash with a brine solution is often employed to aid in the separation of the organic and aqueous layers.

Drying: The organic solution containing the product is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove any residual water.

Distillation: The final purification step is typically fractional distillation under reduced pressure. This allows for the separation of the 1,4-Butanediol bis(chloroformate) from any remaining solvent and less volatile impurities. The distillation must be performed carefully to avoid thermal decomposition of the product.

| Purification Step | Purpose | Method |

| Phosgene Removal | Removal of unreacted toxic starting material. | Inert gas sparging or vacuum. |

| Catalyst Removal | Removal of the tertiary amine catalyst. | Washing with acidic aqueous solution or precipitation. |

| Washing | Removal of water-soluble impurities. | Extraction with water and brine. |

| Drying | Removal of residual water from the organic phase. | Treatment with an anhydrous drying agent. |

| Distillation | Final purification to obtain a high-purity product. | Fractional distillation under reduced pressure. |

Alternative Synthetic Routes to Aliphatic Bis(chloroformates)

Several non-phosgene approaches have been explored for the synthesis of chloroformates, with many being adaptable for the production of bis(chloroformates) like 1,4-Butanediol bis(chloroformate). These methods often utilize phosgene equivalents or entirely different reaction pathways to avoid the direct handling of phosgene gas.

One of the most common non-phosgene methods involves the use of triphosgene (B27547) , a solid and therefore safer and more easily handled crystalline compound, as a substitute for gaseous phosgene. Triphosgene, or bis(trichloromethyl) carbonate (BTC), in the presence of a nucleophilic catalyst, can generate phosgene in situ, thereby minimizing the risks associated with its storage and transport. The reaction of an alcohol with triphosgene is a well-established method for the synthesis of chloroformates. For the synthesis of 1,4-Butanediol bis(chloroformate), the diol would be reacted with triphosgene in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct. While this method still involves the generation of phosgene, it is considered a safer alternative due to the in situ nature of its formation.

Another promising non-phosgene route is the transesterification of diols with dimethyl carbonate (DMC) . DMC is a non-toxic and environmentally benign reagent. This approach is widely used in the synthesis of polycarbonates and cyclic carbonates from diols. While the direct synthesis of small molecule bis(chloroformates) via this method is less common, the underlying principle of reacting a diol with a carbonate source is applicable. The reaction is typically carried out at elevated temperatures and in the presence of a catalyst, such as a Lewis acid or a base. The feasibility of this route for producing 1,4-Butanediol bis(chloroformate) would depend on controlling the reaction to favor the formation of the bis(chloroformate) over polymerization or cyclization.

A novel approach that has gained attention is the "photo-on-demand" synthesis of phosgene from chloroform (B151607) . This method involves the UV irradiation of chloroform in the presence of oxygen to generate phosgene in a controlled manner directly within the reaction system. This in situ generation avoids the storage and transportation of highly toxic phosgene, significantly enhancing the safety of the process. This technique could be adapted for the synthesis of 1,4-Butanediol bis(chloroformate) by introducing 1,4-Butanediol into the reaction mixture where phosgene is being generated.

The feasibility of these non-phosgene routes is a critical consideration for industrial applications. The triphosgene method is highly feasible and is already widely used in laboratory and smaller-scale industrial settings due to its convenience and improved safety profile compared to phosgene. The transesterification route with DMC presents a greener alternative, but its feasibility for the selective synthesis of bis(chloroformates) requires further research to optimize reaction conditions and catalyst systems to maximize yield and prevent side reactions. The photo-on-demand phosgene generation is an innovative and inherently safer approach, though its industrial-scale feasibility is still under development and would require specialized photochemical reactors.

| Synthetic Route | Key Reagents | General Reaction Conditions | Feasibility and Key Considerations |

|---|---|---|---|

| Phosgenation | 1,4-Butanediol, Phosgene | Low temperature, inert solvent, presence of a base (e.g., pyridine) | Traditional and effective method, but highly hazardous due to the use of phosgene gas. Requires stringent safety protocols. |

| Triphosgene-based Synthesis | 1,4-Butanediol, Triphosgene | Inert solvent, presence of a base (e.g., pyridine), controlled temperature | Safer alternative to phosgene as it is a solid reagent. Phosgene is generated in situ. Widely used in lab and smaller industrial scales. |

| Transesterification with DMC | 1,4-Butanediol, Dimethyl Carbonate (DMC) | Elevated temperature, catalyst (Lewis acid or base) | Greener approach using a non-toxic reagent. Feasibility depends on controlling selectivity towards bis(chloroformate) formation over polymerization. |

| Photo-on-demand Phosgenation | 1,4-Butanediol, Chloroform, Oxygen | UV irradiation, controlled gas flow | Inherently safer as phosgene is generated and consumed in situ. Requires specialized photochemical equipment. Industrial scalability is under investigation. |

The application of green chemistry principles to the synthesis of 1,4-Butanediol bis(chloroformate) is essential for developing sustainable and environmentally responsible manufacturing processes. These principles provide a framework for minimizing the environmental impact of chemical production.

Prevention of Waste: The most effective green chemistry principle is to prevent the formation of waste in the first place. In the context of 1,4-Butanediol bis(chloroformate) synthesis, this can be achieved by optimizing reaction conditions to maximize the yield and selectivity, thereby minimizing the formation of byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The traditional phosgenation route, while potentially high-yielding, has a lower atom economy due to the formation of hydrogen chloride as a byproduct. Non-phosgene routes, such as the transesterification with DMC, can have a higher atom economy if the byproducts (e.g., methanol) can be recovered and reused.

Use of Less Hazardous Chemical Syntheses: This principle is central to the development of non-phosgene routes. Replacing highly toxic phosgene with safer alternatives like triphosgene or avoiding it altogether through transesterification with DMC directly addresses this principle. The photo-on-demand synthesis from chloroform also aligns with this by minimizing the handling and storage of a hazardous chemical.

Designing Safer Chemicals: While 1,4-Butanediol bis(chloroformate) has specific industrial applications, the principles of green chemistry would encourage the exploration of alternative compounds that can perform the same function with reduced toxicity and environmental impact.

Safer Solvents and Auxiliaries: The choice of solvent can significantly impact the environmental footprint of a synthesis. Utilizing greener solvents, such as supercritical fluids or ionic liquids, or even performing the reaction under solvent-free conditions, can greatly improve the sustainability of the process.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The development of highly active catalysts that can promote the reaction under milder conditions is a key area of research in this regard.

Use of Renewable Feedstocks: The starting material, 1,4-Butanediol, can be produced from renewable resources through biotechnological routes, such as the fermentation of sugars. epa.govnih.govnih.gov Utilizing bio-based 1,4-Butanediol would significantly enhance the green credentials of the entire synthesis process for its bis(chloroformate) derivative.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. In the transesterification route with DMC, the development of highly efficient and recyclable catalysts is crucial for making the process economically and environmentally viable.

To quantitatively assess the "greenness" of a chemical process, various metrics have been developed. The E-Factor (Environmental Factor) , which is the mass ratio of waste to the desired product, and Atom Economy , are two of the most widely used metrics. A lower E-Factor and a higher Atom Economy indicate a more environmentally friendly process. A comprehensive evaluation would also involve a Life Cycle Assessment (LCA) , which analyzes the environmental impacts of a product over its entire life cycle, from raw material extraction to disposal.

| Synthetic Route | Key Green Chemistry Considerations | Potential for Improvement |

|---|---|---|

| Phosgenation | High hazard of phosgene, generation of HCl waste. | Improving reaction efficiency to minimize unreacted phosgene. |

| Triphosgene-based Synthesis | Reduced handling hazard compared to phosgene, but still generates phosgene in situ and HCl waste. | Optimizing catalyst use and recovery. |

| Transesterification with DMC | Use of a non-toxic reagent (DMC), potential for high atom economy if methanol is recycled. | Development of highly active and selective catalysts to enable lower reaction temperatures and prevent side reactions. |

| Photo-on-demand Phosgenation | Inherently safer due to in situ phosgene generation, avoids transport and storage of phosgene. | Improving energy efficiency of the photochemical process and scaling up the technology. |

Reaction Chemistry and Mechanistic Investigations of 1,4 Butanediol Bis Chloroformate

Reactivity of Chloroformate Groups

The two chloroformate groups are the primary sites of chemical reactivity in 1,4-Butanediol (B3395766) bis(chloroformate). A chloroformate is an acyl chloride of a carbonic acid monoester. The carbonyl carbon in a chloroformate group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This high reactivity is attributed to the presence of two electronegative atoms (oxygen and chlorine) bonded to the carbonyl carbon, which strongly withdraw electron density.

The characteristic reaction of chloroformates is nucleophilic acyl substitution. masterorganicchemistry.com This is a two-step mechanism, often referred to as an addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond. This results in the formation of a transient tetrahedral intermediate where the oxygen atom carries a negative charge. libretexts.orgtaylorandfrancis.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond, which simultaneously ejects the most stable leaving group. In the case of a chloroformate, the chloride ion (Cl⁻) is an excellent leaving group, which drives the reaction forward. taylorandfrancis.com

The general reactivity of acyl compounds towards nucleophilic substitution is largely determined by the nature of the leaving group. Groups that are weaker bases are better leaving groups. Acyl chlorides (and by extension, chloroformates) are among the most reactive carboxylic acid derivatives because the chloride ion is a very weak base. libretexts.org

Table 1: General Reactivity of Acyl Derivatives

| Acyl Compound | Leaving Group | Relative Reactivity |

| Acyl Chloride | Cl⁻ | Very High |

| Acid Anhydride | RCOO⁻ | High |

| Ester | RO⁻ | Moderate |

| Amide | R₂N⁻ | Low |

This table illustrates the general order of reactivity for common carboxylic acid derivatives toward nucleophilic acyl substitution.

1,4-Butanediol bis(chloroformate) functions as a monomer in step-growth polymerization rather than an initiator in the classical sense of chain-growth polymerization. uomustansiriyah.edu.iq In chain-growth polymerization, an initiator generates a reactive species (like a radical or a cation) that adds to a monomer, creating a new reactive site that propagates the chain. uomustansiriyah.edu.iqtcichemicals.com

In contrast, 1,4-Butanediol bis(chloroformate) participates in polymerization by reacting its two chloroformate ends with a bifunctional co-monomer, such as a diamine or a diol. Each reaction is a discrete nucleophilic acyl substitution step. The polymer chain grows step-wise as these bifunctional molecules link together. For example, the reaction with a diamine forms a polyurethane, and the reaction with a diol forms a polycarbonate. This process is a type of condensation polymerization, as a small molecule (in this case, HCl, which is typically neutralized by a base) is eliminated with the formation of each new linkage. libretexts.org

Formation of Urethane (B1682113) Linkages

Urethane linkages (-NH-C(=O)-O-) are formed when 1,4-Butanediol bis(chloroformate) reacts with primary or secondary amines. This reaction is a robust and common method for producing polyurethanes without the use of isocyanates. researchgate.net The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.

A primary amine (R-NH₂) reacts with both chloroformate groups of 1,4-Butanediol bis(chloroformate) to form two urethane bonds. If a diamine is used as the co-monomer, this reaction leads to the formation of a linear polyurethane. The reaction proceeds via the standard nucleophilic acyl substitution mechanism, eliminating HCl as a byproduct. An acid scavenger, such as a tertiary amine (e.g., pyridine), is typically added to the reaction mixture to neutralize the HCl formed. taylorandfrancis.com

Reaction Scheme: Cl-C(=O)-O-(CH₂)₄-O-C(=O)-Cl + H₂N-R-NH₂ → [-C(=O)-O-(CH₂)₄-O-C(=O)-NH-R-NH-]_n + 2n HCl

Secondary amines (R₂NH) react in a manner analogous to primary amines. chemcess.com The nitrogen atom of the secondary amine attacks the chloroformate's carbonyl carbon, leading to a urethane linkage with a disubstituted nitrogen atom. When a secondary diamine is used, a polyurethane is formed. The reactivity of secondary amines can be lower than that of primary amines due to increased steric hindrance around the nitrogen atom. researchgate.net

Table 2: Reaction Summary for Urethane Formation

| Reactant 1 | Reactant 2 (Nucleophile) | Linkage Formed | Product Type |

| 1,4-Butanediol bis(chloroformate) | Primary Diamine | Urethane | Polyurethane |

| 1,4-Butanediol bis(chloroformate) | Secondary Diamine | Urethane | Polyurethane |

This table summarizes the formation of urethane linkages through the reaction of 1,4-Butanediol bis(chloroformate) with amines.

Formation of Carbonate Linkages

When 1,4-Butanediol bis(chloroformate) reacts with an alcohol, the resulting functional group is a carbonate ester. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile. If the co-monomer is a diol, this step-growth polymerization yields a polycarbonate, a class of thermoplastics known for their strength and optical clarity. The reaction mechanism is again a nucleophilic acyl substitution, with the alcohol attacking the chloroformate and displacing the chloride ion.

This reaction provides a pathway to synthesize polycarbonates. For instance, reacting 1,4-Butanediol bis(chloroformate) with another diol, such as Bisphenol A or even 1,4-Butanediol itself, will produce a polycarbonate. chemcess.comwikipedia.org As with urethane formation, a base is required to scavenge the generated HCl.

Reaction Scheme: Cl-C(=O)-O-(CH₂)₄-O-C(=O)-Cl + HO-R-OH → [-C(=O)-O-(CH₂)₄-O-C(=O)-O-R-O-]_n + 2n HCl

Table 3: Reaction Summary for Carbonate Formation

| Reactant 1 | Reactant 2 (Nucleophile) | Linkage Formed | Product Type |

| 1,4-Butanediol bis(chloroformate) | Diol (e.g., Bisphenol A) | Carbonate | Polycarbonate |

| 1,4-Butanediol bis(chloroformate) | 1,4-Butanediol | Carbonate | Polycarbonate |

This table summarizes the formation of carbonate linkages through the reaction of 1,4-Butanediol bis(chloroformate) with alcohols.

Intramolecular Cyclization and Aliphatic Hydrocarbon Generation

While the term "chelate ring" is more commonly associated with coordination compounds involving a central metal atom, in the context of 1,4-butanediol bis(chloroformate), the formation of cyclic structures proceeds via intramolecular cyclization.

Under appropriate conditions, typically in the presence of a base, 1,4-butanediol bis(chloroformate) can undergo intramolecular cyclization to form cyclic carbonates. The reaction involves the nucleophilic attack of one of the oxygen atoms of the diol backbone onto the carbonyl carbon of the other chloroformate group, with the subsequent elimination of a chloride ion. This can lead to the formation of a seven-membered cyclic dicarbonate, known as bis-tetramethylene dicarbonate. The formation of the monomeric six-membered cyclic carbonate, tetramethylene carbonate, has also been reported, which can be produced alongside the dicarbonate. google.com The cyclization of 1,4-diols can sometimes be challenging due to the potential for competing polymerization reactions. mdpi.com

The generation of aliphatic hydrocarbons from 1,4-butanediol bis(chloroformate) is not a primary or well-documented reaction pathway under standard conditions. However, insights can be drawn from the thermal decomposition of similar alkyl chloroformates. The pyrolysis of alkyl chloroformates can proceed through different mechanisms, including an ion-pair mechanism that can lead to rearranged alkyl halides, or via an intramolecular cis-elimination to produce olefins. researchgate.net The formation of olefins, which are aliphatic hydrocarbons, is a potential outcome at elevated temperatures. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

The reaction kinetics of 1,4-butanediol bis(chloroformate) are expected to be characteristic of nucleophilic acyl substitution reactions of chloroformates. These reactions are generally rapid, especially with strong nucleophiles like amines. acs.org The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.

Studies on the aminolysis of phenyl chloroformates have shown that the reaction proceeds via a concerted displacement mechanism. sigmaaldrich.com The reactivity of the chloroformate is influenced by the electronic effects of the substituent groups. For 1,4-butanediol bis(chloroformate), the aliphatic chain is an electron-donating group, which might slightly decrease the reactivity of the chloroformate groups compared to those with electron-withdrawing groups.

Quantitative kinetic data for the reactions of 1,4-butanediol bis(chloroformate) are not extensively reported. However, data from analogous reactions of other chloroformates with nucleophiles can provide an indication of the expected reaction rates. The table below presents rate constants for the reaction of various amines with methyl chloroformate and benzoyl chloride, illustrating the high reactivity of chloroformates.

Table 1: Reaction Rates of Amine Picrates with Acid Chlorides in Acetonitrile at 25°C acs.org

| Amine | Nucleophilicity (n) | k₂ (Benzoyl Chloride) (L·mol⁻¹·s⁻¹) | k₂ (Methyl Chloroformate) (L·mol⁻¹·s⁻¹) |

| Aniline | 3.75 | 1.1 x 10⁻¹ | 1.2 x 10⁻³ |

| Benzylamine | 5.45 | 4.0 x 10² | 1.3 x 10⁰ |

| Piperidine | 7.30 | 1.1 x 10⁶ | 1.1 x 10⁴ |

| Pyrrolidine | 7.62 | 2.5 x 10⁶ | 3.5 x 10⁴ |

The thermodynamic properties of 1,4-butanediol bis(chloroformate) have not been extensively studied. However, thermodynamic data for the parent molecule, 1,4-butanediol, are available and can serve as a reference point. The enthalpy of formation and other thermodynamic parameters of the bis(chloroformate) derivative would be influenced by the introduction of the two chloroformate groups. The formation of 1,4-butanediol bis(chloroformate) from 1,4-butanediol and phosgene (B1210022) is an exothermic process. google.com

The transesterification of 1,4-butanediol with methyl acetate (B1210297) has been found to be an exothermic reaction, with experimentally determined reaction enthalpies of -8.50 and -6.85 kJ/mol for the two consecutive reaction steps. researchgate.net While not directly related to the bis(chloroformate), this provides some insight into the thermodynamics of reactions involving 1,4-butanediol.

Table 2: Selected Thermodynamic Properties of 1,4-Butanediol nih.gov

| Property | Value |

| Molecular Formula | C₄H₁₀O₂ |

| Molecular Weight | 90.12 g/mol |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -2459.6 kJ/mol |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -454.4 kJ/mol |

| Enthalpy of Formation at Standard Conditions (ΔfH°liquid) | -524.7 kJ/mol |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 70.3 kJ/mol |

| Normal Boiling Point (Tboil) | 503.15 K (230 °C) |

| Normal Melting Point (Tfus) | 293.3 K (20.15 °C) |

Applications of 1,4 Butanediol Bis Chloroformate in Advanced Materials Synthesis

Precursor for Polyurethane Synthesis

1,4-Butanediol (B3395766) bis(chloroformate) can serve as a key component in the synthesis of polyurethanes, particularly through non-isocyanate routes. This method involves the reaction of bis(chloroformates) with diamines, which offers an alternative to the conventional use of diisocyanates.

In the realm of thermoplastic polyurethanes (TPUs), chain extenders are crucial for building the hard segment of the polymer, which imparts strength and elastomeric properties. While 1,4-butanediol (BDO) is a widely used chain extender that reacts with diisocyanates, 1,4-butanediol bis(chloroformate) can be used in an analogous role in non-isocyanate pathways.

In this alternative synthesis, instead of reacting a polyol with a diisocyanate, a polycondensation reaction occurs between the bis(chloroformate) and a diamine. This reaction forms the characteristic urethane (B1682113) linkages of the polymer backbone. Research on similar structures, such as the interfacial polycondensation of diamines with bis(chloroformates) derived from other diols like 1,4:3,6-dianhydro-D-sorbitol, has demonstrated the viability of this method for creating polyurethanes. researchgate.net The resulting polymers exhibit phase-separated structures typical of thermoplastic elastomers. researchgate.net This approach allows for the creation of TPUs without the use of isocyanates, which can be advantageous from a process safety perspective.

Table 1: Comparison of Polyurethane Synthesis Routes

| Feature | Conventional Isocyanate Route | Non-Isocyanate Bis(chloroformate) Route |

| Reactants | Polyol, Diisocyanate, Diol Chain Extender (e.g., 1,4-Butanediol) | Polyol, Bis(chloroformate) (e.g., 1,4-Butanediol bis(chloroformate)), Diamine |

| Bond Formation | Reaction of isocyanate group with hydroxyl group | Reaction of chloroformate group with amine group |

| Byproduct | None (addition polymerization) | Hydrogen Chloride (polycondensation) |

| Key Intermediate | Isocyanate-terminated prepolymer | Bis(chloroformate) |

Detailed research findings on the specific use of 1,4-butanediol bis(chloroformate) for the direct synthesis of poly(urethane-carbonate) copolymers are not prominently available in the reviewed literature. The synthesis of such copolymers typically involves other routes, such as the reaction of polycarbonate polyols with diisocyanates and chain extenders.

There is no information available in the reviewed scientific literature regarding the application of 1,4-butanediol bis(chloroformate) as a modifier for polyisocyanurate prepolymers.

Monomer in Polycarbonate Synthesis

1,4-Butanediol bis(chloroformate) is a suitable monomer for the synthesis of aliphatic polycarbonates, specifically poly(butylene carbonate). The synthesis of polycarbonates can proceed through various methods, including the reaction of a diol with phosgene (B1210022). Since 1,4-butanediol bis(chloroformate) is itself produced from 1,4-butanediol and phosgene (or a phosgene equivalent like triphosgene), using it to produce polycarbonates is essentially a two-step approach to the same phosgene-based chemistry.

The polycondensation reaction of 1,4-butanediol bis(chloroformate) with a diol, such as 1,4-butanediol itself, would yield poly(butylene carbonate), eliminating hydrogen chloride as a byproduct. While melt transesterification using monomers like dimethyl carbonate and 1,4-butanediol is a more common and "greener" industrial route for producing poly(butylene carbonate), the bis(chloroformate) route remains a chemically valid method for synthesis. researchgate.netresearchgate.net This method is analogous to the synthesis of other polycarbonates where bis-chloroformate derivatives are reacted with bisphenols or other diols.

Cross-linking Agent in Polymer Networks

The bifunctional nature of 1,4-butanediol bis(chloroformate), with two highly reactive chloroformate groups at either end of its four-carbon chain, gives it significant potential as a cross-linking agent. Cross-linking is the process of forming covalent bonds between polymer chains to create a three-dimensional network, which generally enhances the mechanical strength, thermal stability, and chemical resistance of the material.

While specific studies detailing the use of 1,4-butanediol bis(chloroformate) as a cross-linker are not widely documented, its chemical reactivity suggests it would be effective in this role. It can react with functional groups present on polymer backbones, such as amines or hydroxyls, to bridge the chains together. For example, it could be used to cross-link polymers like polyethylenimine or poly(vinyl alcohol). This application is conceptually similar to that of other bifunctional butanediol (B1596017) derivatives, such as 1,4-butanediol diglycidyl ether (BDDGE), which is known to be an effective cross-linking agent for biopolymers like collagen. nih.govnih.gov

Synthesis of Specialized Chemical Derivatives

1,4-Butanediol bis(chloroformate) serves as a starting material for the synthesis of specialized chemical derivatives with tailored properties. Its reactive nature allows it to act as a linker molecule, connecting different chemical moieties.

A notable example is its use in the creation of degradable gene carriers for therapeutic applications. In one study, 1,4-butanediol bis(chloroformate) was used to synthesize 1,4-butanediol bis(chloroformate)-graft-polyethylenimine (PEIC) . researchgate.net This was achieved by reacting the bis(chloroformate) with low-molecular-weight polyethylenimine (PEI). The chloroformate groups react with the primary or secondary amines of the PEI, creating a new, higher-molecular-weight polymer linked by biodegradable carbonate ester bonds.

Table 2: Synthesis of PEIC Derivative

| Reactant 1 | Reactant 2 | Resulting Product | Linkage Type | Application | Reference |

| 1,4-Butanediol bis(chloroformate) | Polyethylenimine (PEI) | 1,4-Butanediol bis(chloroformate)-graft-polyethylenimine (PEIC) | Carbonate Ester | Degradable gene carrier for cancer therapy | researchgate.net |

This modification is significant because while PEI is an effective gene delivery agent due to its positive charge, its high molecular weight versions are often toxic and non-degradable. By linking smaller, less toxic PEI units with the 1,4-butanediol bis(chloroformate) linker, a new polymer is created that retains its gene-carrying capacity but can be broken down in the body into smaller, safer components. researchgate.net This demonstrates the utility of 1,4-butanediol bis(chloroformate) in creating advanced, functional materials for biomedical applications.

Production of 1,4-Butanediol Dicarbamate

1,4-Butanediol dicarbamate, also known as butane-1,4-diyl dicarbamate, is a molecule where the terminal carbons of the butane (B89635) chain are linked to carbamate (B1207046) functional groups (-OC(O)NH₂). The synthesis of this compound leverages the high reactivity of the chloroformate groups in 1,4-butanediol bis(chloroformate) towards ammonia.

Table 1: Properties of Butane-1,4-diyl dicarbamate

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂N₂O₄ |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 4-carbamoyloxybutyl carbamate |

| Synonyms | 1,4-Butanediol dicarbamate |

| Physical Description | Solid (predicted) |

Synthesis of Novel Esters and Other Functionalized Compounds

The electrophilic nature of the chloroformate groups makes 1,4-butanediol bis(chloroformate) an excellent building block for creating a diverse range of functionalized molecules, including novel esters (polycarbonates) and crosslinked polymers.

Synthesis of Functionalized Polymers:

A significant application of 1,4-butanediol bis(chloroformate) is its use as a crosslinking agent to create functional polymers with tailored properties. The reaction of the bis(chloroformate) with polyfunctional amines is a prime example. In one documented synthesis, 1,4-butanediol bis(chloroformate) is used to graft and crosslink polyethylenimine (PEI), a polymer with a high density of primary, secondary, and tertiary amine groups. researchgate.net

The chloroformate groups react with the primary and secondary amines along the PEI backbone to form stable carbamate (urethane) linkages. This reaction creates a network structure, yielding a new material designated as PEIC (1,4-butanediol bis(chloroformate)-graft-polyethylenimine). researchgate.net Such functionalized polymers have been investigated for applications in gene delivery, where the resulting material properties can be fine-tuned by controlling the degree of crosslinking. researchgate.net

Synthesis of Novel Esters:

The reaction of 1,4-butanediol bis(chloroformate) with alcohols or diols is a direct route to synthesizing carbonate esters and polycarbonates. When reacted with a diol, the bis(chloroformate) can undergo polycondensation, where the chloroformate groups react with the hydroxyl groups of the diol to form a long-chain polyester (B1180765) of carbonic acid, known as a polycarbonate. This method provides an alternative to other polycarbonate synthesis routes, such as the transesterification of dimethyl carbonate or the use of phosgene. While the synthesis of poly(butylene carbonate) is more commonly achieved through the melt transesterification of diphenyl carbonate or dimethyl carbonate with 1,4-butanediol, the bis(chloroformate) route remains a valid synthetic pathway. researchgate.netrsc.org

Furthermore, the 1,4-butanediol backbone can be incorporated into more complex and novel ester structures, imparting specific functionalities. An example is the synthesis of bis-O-dihydroferuloyl-1,4-butanediol (BDF), a bio-based molecule created from the enzymatic reaction of ferulic acid with 1,4-butanediol. mdpi.comnih.gov This novel diester has been explored as a plasticizer for biopolymers like poly(3-hydroxybutyrate) (PHB), where its incorporation improves the mechanical properties and influences the degradation profile of the host polymer. mdpi.comnih.gov The degradation of PHB/BDF blends has been shown to be dependent on the BDF content when subjected to chemical or fungal degradation pathways. mdpi.comnih.gov

Table 2: Examples of Functionalized Compounds and Novel Esters

| Compound Name | Precursors | Application/Significance |

|---|---|---|

| 1,4-Butanediol bis(chloroformate)-graft-polyethylenimine (PEIC) | 1,4-Butanediol bis(chloroformate), Polyethylenimine (PEI) | Functionalized polymer for gene delivery applications. researchgate.net |

| Poly(butylene carbonate) | 1,4-Butanediol bis(chloroformate), 1,4-Butanediol | Biodegradable polyester with various industrial uses. |

| Bis-O-dihydroferuloyl-1,4-butanediol (BDF) | Ferulic acid, 1,4-Butanediol | Bio-based plasticizer for improving mechanical properties of biopolymers. mdpi.comnih.gov |

Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 1,4-Butanediol (B3395766) bis(chloroformate) by providing information about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1,4-Butanediol bis(chloroformate), both ¹H and ¹³C NMR would be utilized.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, reflecting the symmetrical nature of the molecule. The protons on the butyl chain would give rise to distinct signals. The two methylene (B1212753) groups adjacent to the chloroformate groups (-O-CH₂-) would be expected to appear at a downfield chemical shift, typically in the range of 4.0-4.5 ppm, due to the deshielding effect of the electronegative oxygen and carbonyl groups. orgchemboulder.com The inner two methylene groups (-CH₂-CH₂-) would resonate at a higher field, likely around 1.8-2.2 ppm. orgchemboulder.com The integration of these signals would confirm the ratio of the different types of protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation. The carbonyl carbon of the chloroformate group is expected to have a characteristic chemical shift in the range of 150-160 ppm. The carbons of the methylene groups adjacent to the oxygen atoms (-O-C H₂-) would appear around 65-75 ppm, while the inner methylene carbons (-C H₂-C H₂-) would be found at approximately 20-30 ppm.

Illustrative ¹H and ¹³C NMR Data Table for 1,4-Butanediol bis(chloroformate) Note: The following data are predicted based on the analysis of similar structures and have not been experimentally verified from published literature for this specific compound.

| Assignment | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹³C NMR Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -C(O )OCl | - | ~155 |

| -O-C H₂- | ~4.3 | ~70 |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 1,4-Butanediol bis(chloroformate) would be dominated by a very strong absorption band characteristic of the chloroformate's carbonyl group (C=O). This band is typically observed in the region of 1775-1800 cm⁻¹. researchgate.net The presence of two such groups in the molecule would likely result in a particularly intense peak. Additionally, C-O stretching vibrations would be visible in the 1150-1250 cm⁻¹ region. The C-Cl stretch from the chloroformate group would appear in the fingerprint region, typically around 600-800 cm⁻¹. The C-H stretching vibrations of the butane (B89635) backbone would be observed around 2850-3000 cm⁻¹. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the complete conversion of the starting material, 1,4-butanediol.

Illustrative FTIR Data Table for 1,4-Butanediol bis(chloroformate) Note: The following data are predicted based on characteristic functional group frequencies and have not been experimentally verified from published literature for this specific compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Chloroformate) | 1775-1800 | Strong, Sharp |

| C-O Stretch | 1150-1250 | Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For 1,4-Butanediol bis(chloroformate), techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) could be employed. The molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. However, due to the lability of the chloroformate groups, the molecular ion might be weak or absent in EI-MS.

Common fragmentation patterns would likely involve the loss of a chlorine atom (-Cl), a chloroformyl group (-COCl), or cleavage of the ester bond. The presence of chlorine would be indicated by characteristic isotopic patterns for ions containing chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 1,4-Butanediol bis(chloroformate) from impurities and for determining its purity. Due to its reactive nature, care must be taken in the selection of chromatographic conditions.

Gas chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. However, the high reactivity of chloroformates can make direct GC analysis challenging, as they can be prone to degradation on the column or in the injector port. oup.comchromforum.org For a successful analysis, a highly inert system, including the liner and column, would be necessary. A non-polar or mid-polar capillary column, such as one with a phenyl polysiloxane-based stationary phase, would likely be used.

Alternatively, derivatization is a common strategy for the GC analysis of reactive compounds like chloroformates. nih.govnih.govnih.govrsc.org The compound could be reacted with an alcohol to form a more stable carbonate diester, which can then be readily analyzed by GC.

Illustrative GC Parameters for Analysis of 1,4-Butanediol bis(chloroformate) (as a derivatized analyte) Note: These are example conditions and would require optimization.

| Parameter | Value |

|---|---|

| Column | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds. For the analysis of the reactive 1,4-Butanediol bis(chloroformate), normal-phase HPLC would be a more suitable choice than reversed-phase HPLC to avoid reaction with aqueous mobile phases. americanpharmaceuticalreview.com A mobile phase consisting of non-polar solvents like hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297) could be used with a silica (B1680970) or diol-based column.

Reversed-phase HPLC could potentially be used with aprotic organic solvents and a C18 column, but the presence of even trace amounts of water could lead to hydrolysis of the analyte. sielc.com If the compound lacks a strong UV chromophore, a derivatization step to introduce a UV-active group might be necessary for sensitive detection by a UV detector. svrkgdc.ac.in Alternatively, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) could be employed.

Illustrative HPLC Parameters for Analysis of 1,4-Butanediol bis(chloroformate) Note: These are example conditions and would require optimization.

| Parameter | Value |

|---|---|

| Column | Silica, 5 µm |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV (at a low wavelength if possible) or RI |

| Injection Volume | 10 µL |

Thermal Analysis Methods for Reaction Monitoring

Thermal analysis techniques are pivotal for monitoring the progress of chemical reactions by detecting changes in physical and thermal properties as a function of temperature or time. For the synthesis of 1,4-butanediol bis(chloroformate), which involves highly reactive and hazardous reagents like phosgene (B1210022) or its derivatives, in-situ monitoring is crucial for safety and process optimization.

Differential Scanning Calorimetry (DSC) is a powerful tool for monitoring the enthalpy changes associated with a reaction. researchgate.netnih.gov The formation of 1,4-butanediol bis(chloroformate) from 1,4-butanediol and a phosgenating agent is an exothermic process. DSC can be used to track the heat flow from the reaction, allowing for the determination of the reaction's onset temperature, peak exotherm, and total enthalpy. researchgate.netyoutube.com By conducting the reaction within the DSC instrument, a real-time profile of the reaction rate can be obtained. Isothermal DSC experiments, where the temperature is held constant, can provide kinetic data, such as the rate constant and activation energy, by monitoring the heat flow as a function of time. researchgate.net For instance, in analogous polyurethane synthesis studies, DSC has been effectively used to determine the extent of reaction and to develop kinetic models. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. While the primary synthesis of 1,4-butanediol bis(chloroformate) from 1,4-butanediol and phosgene involves the evolution of hydrogen chloride gas, TGA is more commonly applied to study the thermal stability of the final product and its subsequent reactions, such as polymerization. researchgate.net For example, the thermal decomposition profile of polyurethanes derived from similar diol chloroformates can be analyzed to understand the degradation mechanisms and the influence of the chemical structure on thermal stability. researchgate.net

The table below summarizes the application of thermal analysis methods in the context of reactions involving chloroformates and related species.

| Thermal Analysis Technique | Parameter Measured | Application in Reaction Monitoring | Typical Research Findings |

| Differential Scanning Calorimetry (DSC) | Heat Flow | Monitoring reaction exotherms, determining reaction kinetics, assessing thermal stability. researchgate.netnih.gov | Onset and peak reaction temperatures, enthalpy of reaction, conversion rates, activation energy. researchgate.net |

| Thermogravimetric Analysis (TGA) | Mass Change | Assessing thermal stability of reactants and products, studying decomposition pathways. researchgate.net | Decomposition temperatures, mass loss percentages corresponding to specific degradation steps. |

Advanced Techniques for Mechanistic Studies

Understanding the reaction mechanism is fundamental for optimizing reaction conditions and controlling product selectivity. For the formation of 1,4-butanediol bis(chloroformate) and its subsequent reactions, a combination of spectroscopic techniques and computational studies provides deep mechanistic insights.

In-situ Spectroscopic Monitoring: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are invaluable for real-time monitoring of the chemical transformations occurring during the synthesis. researchgate.net By using a probe immersed in the reaction mixture, the disappearance of reactant peaks (e.g., the O-H stretch of the diol) and the appearance of product peaks (e.g., the C=O stretch of the chloroformate group) can be tracked. This provides direct evidence of reaction progress and can help identify the formation of any transient intermediates. researchgate.net For example, in the study of polyurethane formation, FT-IR has been used to follow the consumption of isocyanate and alcohol functional groups. researchgate.net

Kinetic Studies: Detailed kinetic studies, often employing the data from the aforementioned thermal and spectroscopic techniques, are essential for elucidating the reaction mechanism. By systematically varying reactant concentrations, temperature, and catalyst loading, a rate law can be determined. For instance, kinetic studies on the oxidation of diols have helped to propose mechanistic pathways involving the formation of intermediate complexes. sciensage.info Similarly, investigating the kinetics of the phosgenation of 1,4-butanediol would clarify the reaction order with respect to each reactant and the role of any catalyst or base present.

Computational Studies: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for investigating reaction mechanisms at a molecular level. mdpi.com These computational approaches can be used to calculate the geometries and energies of reactants, transition states, and products for proposed reaction pathways. nih.gov For the formation of 1,4-butanediol bis(chloroformate), computational studies can elucidate the stepwise nature of the reaction, including the formation of the mono-chloroformate intermediate and the subsequent reaction to form the bis-chloroformate. Such studies can also predict the activation energies for different potential pathways, helping to identify the most favorable reaction mechanism. mdpi.comnih.gov For example, computational studies on the formation of carbamates from alcohols and chloroformates have provided detailed insights into the reaction pathway and the role of catalysts. mdpi.com

The following table outlines advanced techniques used for mechanistic investigations of related chemical reactions.

| Advanced Technique | Information Gained | Relevance to 1,4-Butanediol bis(chloroformate) Studies |

| In-situ Spectroscopy (FTIR, Raman) | Real-time changes in functional groups. researchgate.net | Monitoring the consumption of hydroxyl groups and the formation of chloroformate groups. |

| Kinetic Analysis | Reaction rates, rate laws, activation parameters. sciensage.info | Determining the reaction order and the influence of reaction conditions on the synthesis rate. |

| Computational Chemistry (DFT) | Geometries and energies of transition states and intermediates. mdpi.comnih.gov | Elucidating the stepwise reaction mechanism and predicting the most energetically favorable pathway. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of chloroformates. For 1,4-butanediol (B3395766) bis(chloroformate), these calculations focus on the reactive chloroformate functional groups (-O-C(O)-Cl).

Theoretical studies on simpler alkyl chloroformates, such as ethyl, isopropyl, and sec-butyl chloroformate, have been performed to model their gas-phase elimination kinetics. researchgate.net These studies utilize high-level methods like CBS-QB3 and DFT functionals (CAM-B3LYP, M06, MPW1PW91, and PBE1PBE) with various basis sets to calculate thermodynamic and kinetic parameters. researchgate.net The findings from these model systems are transferable to understanding the reactivity of the two chloroformate moieties in 1,4-butanediol bis(chloroformate). The calculations help determine properties like bond dissociation energies, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial indicators of reactivity. For instance, computational optimization studies on related carbonate compounds have been carried out using Hartree-Fock (HF) and DFT (B3LYP) methods to determine stable configurations and analyze parameters such as HOMO-LUMO energy gaps, dipole moments, and polarizability. dntb.gov.ua

| Computational Method | Basis Set | Key Findings for Model Chloroformates | Reference |

| DFT (CAM-B3LYP, M06, etc.) | 6-311++G(d,p), 6-311++G(2d,2p) | Calculation of activation energies (Ea), enthalpies (ΔH‡), and entropies (ΔS‡) for thermal decomposition. Favors a stepwise mechanism over a one-step elimination. | researchgate.net |

| CBS-QB3 | - | Provides high-accuracy energy values for reaction pathways. | researchgate.net |

| DFT (B3LYP) / HF | 6-31+G(d,p) | Optimization of molecular geometry and analysis of electronic properties (HOMO, LUMO, NBO) for related carbonate structures. | dntb.gov.ua |

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations are a vital tool for studying the dynamic processes of polymerization involving 1,4-butanediol bis(chloroformate). This compound serves as a bifunctional monomer or cross-linker, reacting with other molecules like diamines or diols to form polymers such as polyurethanes and polycarbamates.

A notable application is the synthesis of biodegradable poly(ethylene imine) biscarbamate conjugates (PEIC) by reacting low-molecular-weight PEI with 1,4-butanediol bis(chloroformate). rsc.orgresearchgate.netresearchgate.net MD simulations can model this polymerization process, showing how the polymer chains grow and fold. Steered Molecular Dynamics (SMD), a specialized MD technique, has been used to investigate the behavior of nanoparticles formed from PEI-based polymers as they interact with and penetrate cell membranes. researchgate.net Although these simulations focus on the nanoparticle's behavior, they rely on accurate force fields and models of the constituent polymer, which is derived from 1,4-butanediol bis(chloroformate). researchgate.netresearchgate.net These computational models help in understanding how the polymer structure, originating from its monomers, influences the final properties and function of the resulting nanomaterials. researchgate.net

| Simulation Type | System Studied | Key Parameters & Insights | Reference |

| Steered Molecular Dynamics (SMD) | Nanoparticles (NPs) formed from PEI and siRNA penetrating a POPC lipid bilayer. PEI was modified using compounds structurally related to 1,4-butanediol bis(chloroformate). | Pulling Speed: 5 Å/ns. Simulation Length: 34 ns. The simulations revealed configurational changes and stability of the nanoparticles during membrane interaction. | researchgate.net |

| Conventional MD | Polymer condensation | Models the condensation of monomers to form polyplexes, determining particle size and zeta potential at various charge ratios (N/P ratios). | researchgate.netresearchgate.net |

Prediction of Reaction Pathways and Intermediates

Theoretical calculations are crucial for predicting the most likely reaction pathways and identifying transient intermediates in reactions involving 1,4-butanediol bis(chloroformate). Chloroformates generally react with nucleophiles through mechanisms that can be complex. wikipedia.org

For instance, in the thermal decomposition of alkyl chloroformates, computational studies have been used to distinguish between two plausible mechanisms that are difficult to differentiate experimentally: a concerted (one-step) elimination and a stepwise mechanism involving the formation of an unstable chloroformic acid (ClCOOH) intermediate. researchgate.net Calculations at the CBS-QB3 level of theory showed that the stepwise mechanism is energetically favored. researchgate.net

In polymerization reactions, such as the reaction with an amine, 1,4-butanediol bis(chloroformate) is expected to follow a bimolecular tetrahedral addition-elimination pathway. nih.gov Computational modeling can map the potential energy surface for this reaction, identifying the transition state and the tetrahedral intermediate. In reactions catalyzed by a base like pyridine (B92270), studies have shown that the reaction can proceed through the formation of an N-acylpyridinium intermediate, which is then attacked by the nucleophile. acs.org Understanding these pathways is key to controlling the polymerization process and the structure of the final polymer.

| Reaction Type | Proposed Mechanism | Key Intermediate(s) | Computational Evidence | Reference |

| Thermal Decomposition | Stepwise Elimination | Chloroformic acid (ClCOOH) | DFT and CBS-QB3 calculations show a lower activation energy for the stepwise pathway compared to the concerted one. | researchgate.net |

| Solvolysis | Dual-channel: Addition-Elimination & Ionization (SN1) | Tetrahedral intermediate, Acylium ion | Analysis via the extended Grunwald-Winstein equation shows sensitivity to both solvent nucleophilicity and ionizing power. | nih.gov |

| Catalyzed Esterification/Carbamoylation | Addition-Elimination via catalyst | N-acylpyridinium | Mechanistic studies demonstrate the continual formation and decomposition of this intermediate. | acs.org |

Structure-Reactivity Relationships in Chloroformates

The relationship between the structure of a chloroformate and its reactivity is a key area explored by computational and kinetic studies. The reactivity of the two chloroformate groups in 1,4-butanediol bis(chloroformate) is dictated by the nature of the ester group—in this case, the butylene bridge.

Linear Free Energy Relationships (LFERs), such as the extended Grunwald-Winstein equation, are used to quantify the effects of structure and solvent on reactivity. nih.gov Studies on various chloroformates (e.g., allyl vs. vinyl chloroformate) show that the reaction mechanism can shift between a bimolecular addition-elimination pathway and a unimolecular ionization (SN1-like) pathway depending on the stability of the potential carbocation formed from the alkyl group and the solvent's properties. nih.gov For 1,4-butanediol bis(chloroformate), the primary aliphatic structure of the butylene linker makes a dissociative SN1-type mechanism less likely under typical polymerization conditions, favoring the bimolecular addition-elimination pathway at the carbonyl carbon. nih.gov

The bifunctional nature of this molecule, having two reactive sites, is the most critical structure-reactivity aspect. This allows it to act as a linker, forming long polymer chains. Computational studies on the topology of such bifunctional monomers show how their geometry dictates the growth and final structure of the resulting polymer or framework. researchgate.netresearchgate.net

Future Research Directions and Emerging Applications

Sustainable Synthesis Approaches for 1,4-Butanediol (B3395766) bis(chloroformate)

The traditional synthesis of 1,4-Butanediol bis(chloroformate) relies on petrochemical feedstocks and hazardous reagents like phosgene (B1210022). A significant research thrust is the development of sustainable and safer synthesis routes. This involves two primary strategies: utilizing bio-based precursors and replacing toxic reactants.

The precursor, 1,4-Butanediol (BDO), is a prime candidate for bio-synthesis. Researchers have successfully engineered microorganisms, such as Escherichia coli, to produce BDO from renewable carbohydrate feedstocks like dextrose and sucrose. nih.govnih.govgoogle.com This bio-based approach significantly lowers the carbon footprint compared to conventional petrochemical processes. researchgate.netrsc.org The development of efficient fermentation and recovery processes has made the commercial-scale production of bio-BDO a reality. nih.govresearchgate.net

The second strategy targets the replacement of highly toxic phosgene gas. Safer alternatives such as triphosgene (B27547) (bis(trichloromethyl)carbonate or BTC), a stable solid, are being investigated. researchgate.netkobe-u.ac.jp Studies have shown that BTC can produce chloroformates with improved yields compared to the traditional phosgene method. researchgate.net Another green chemistry approach is the use of flow reactors, which allow for the safe, on-demand generation and reaction of hazardous intermediates, minimizing risks associated with storage and handling. google.comepo.org Photochemical methods, using chloroform (B151607) as both a solvent and a C1 building block, also present a novel, on-demand synthesis pathway for chloroformates without requiring traditional phosgenation reagents. kobe-u.ac.jpacs.org

Future research will focus on integrating these strategies: combining bio-based 1,4-Butanediol with safer, more efficient chloroformylation technologies, such as BTC-based synthesis in continuous flow systems, to create a fully sustainable manufacturing process.

Click to view Sustainable Synthesis Data

| Approach | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Bio-based 1,4-Butanediol (BDO) Production | Fermentation of sugars (e.g., dextrose) using engineered E. coli. | Reduced reliance on fossil fuels, lower carbon footprint, use of renewable feedstocks. | nih.govnih.govrsc.orgresearchgate.net |

| Triphosgene (BTC) as Phosgene Substitute | Solid, stable phosgene equivalent used for chloroformylation. | Safer handling than gaseous phosgene, improved yields in some cases. | researchgate.netkobe-u.ac.jp |

| Continuous Flow Reactor Synthesis | Mixing and reacting solutions of triphosgene, amine, and alcohol in a flow system. | Enhanced safety, high efficiency, suitable for large-scale production of chloroformates. | google.comepo.org |

| Photochemical Synthesis | Photo-on-demand reaction using chloroform and an alcohol. | Avoids traditional toxic reagents, allows for in-situ generation and one-pot conversions. | kobe-u.ac.jpacs.org |

Development of Novel Polymer Architectures

1,4-Butanediol bis(chloroformate) is a highly reactive, bifunctional monomer, making it an ideal building block for creating a variety of polymer architectures. Its primary application lies in the synthesis of polyurethanes and polycarbonates. As a chain extender in polyurethane formulations, it reacts with isocyanates to form the "hard segments" that impart toughness, durability, and thermal stability to the final material. gantrade.comlyondellbasell.com

Future research is focused on leveraging its reactivity to design novel and complex polymer structures. One emerging area is the synthesis of graft copolymers. For example, 1,4-Butanediol bis(chloroformate) has been used to create a degradable polyethylenimine-based gene carrier, 1,4-butanediol bis(chloroformate)-graft-polyethylenimine (PEIC), for therapeutic applications. researchgate.net This demonstrates its potential in creating functional polymers where the bis(chloroformate) acts as a linker to attach side chains onto a polymer backbone.

The use of bio-based 1,4-Butanediol bis(chloroformate) is also enabling the development of sustainable thermoplastic polyurethane elastomers (bio-TPUs). mdpi.com Research in this domain explores how incorporating this bio-based monomer influences the phase separation, processing characteristics, and mechanical properties of the resulting polymers. mdpi.com Further investigations will likely explore its use in creating other advanced structures, such as block copolymers, hyperbranched polymers, and cross-linked networks with precisely controlled properties for specialized applications.

Exploration of New Catalytic Systems for Enhanced Selectivity

The synthesis of 1,4-Butanediol bis(chloroformate) from BDO and a phosgene source requires careful control to ensure high selectivity and yield, minimizing the formation of oligomeric species or cyclic carbonates. Catalysis plays a crucial role in achieving this control.

Traditional methods for chloroformate synthesis have employed catalysts such as pyridine (B92270) or sodium hydroxide (B78521). researchgate.net For instance, in the synthesis of phenyl chloroformate using BTC, sodium hydroxide was found to be a better catalyst than pyridine. researchgate.net In other systems, palladium diacetate has been used as a catalyst for the synthesis of vinyl chloroformate. chemicalbook.com

Future research is directed towards discovering more efficient and selective catalytic systems, particularly for processes using phosgene alternatives and flow chemistry. In flow reactor systems, amines like tributylamine (B1682462) are used not just as acid scavengers but also play a role in the reaction mechanism. google.comepo.org The development of novel heterogeneous catalysts could simplify product purification by eliminating the need to remove soluble catalysts and byproducts. Furthermore, research into nickel-catalyzed carbonylation reactions using ethyl chloroformate as a safe CO source suggests new catalytic pathways that could be adapted for the synthesis of bis(chloroformates), avoiding phosgene-based reagents altogether. nih.gov The goal is to develop robust catalysts that provide high selectivity to the desired bis(chloroformate) product under mild, industrially viable conditions.

Click to view Catalytic Systems Data

| Catalytic System | Reactants | Key Findings | Reference |

|---|---|---|---|

| Sodium Hydroxide / Pyridine | Alcohol + Triphosgene (BTC) | NaOH found to be a more effective catalyst than pyridine for phenyl chloroformate synthesis. | researchgate.net |

| Tributylamine | Alcohol + Triphosgene in Flow Reactor | Acts as an amine catalyst and acid scavenger in continuous flow production of chloroformates. | google.comepo.org |

| Palladium Diacetate | Vinyloxytrimethylsilane + Phosgene | Catalyzes the formation of vinyl chloroformate. | chemicalbook.com |

| Nickel Catalysis | Alkyl Halides + Ethyl Chloroformate | Demonstrates a novel route for carbonylation without using CO gas; a potential direction for bis(chloroformate) synthesis. | nih.gov |

Integration into Biomedical and Advanced Functional Materials Research

The inherent reactivity and potential for creating degradable linkages make 1,4-Butanediol bis(chloroformate) a valuable tool in biomedical and advanced materials research. Polymers derived from this monomer, particularly polyurethanes and polycarbonates, can be designed to be biocompatible and biodegradable.

A significant emerging application is in the field of gene therapy. Researchers have synthesized 1,4-butanediol bis(chloroformate)-graft-polyethylenimine (PEIC), a degradable nanovector for gene delivery. researchgate.net The linkage created by the bis(chloroformate) is susceptible to hydrolysis, allowing the carrier to break down into less toxic components within the body, which addresses a major challenge of using non-degradable polymers like polyethylenimine (PEI). researchgate.net This nanomedicine has shown potential for the treatment of liver cancer. researchgate.net

The versatility of this compound extends to tissue engineering and other advanced functional materials. Related bifunctional monomers like 1,4-butanediol diacrylate are used to create hydrogel scaffolds for bone tissue engineering and in dental composites. sigmaaldrich.com By analogy, 1,4-butanediol bis(chloroformate) can be used to synthesize novel polyester- or polycarbonate-based biomaterials. The linear aliphatic structure of the butanediol (B1596017) segment can impart flexibility, while the carbonate or urethane (B1682113) linkages provide controlled degradation profiles. Future research will likely focus on tailoring the polymer architecture to create materials with specific mechanical properties and degradation kinetics for applications such as resorbable sutures, drug delivery systems, and scaffolds for regenerative medicine. researchgate.net

Scale-Up Considerations for Industrial Research and Development